AG-041R

Gastric acid secretion ECL cell activity CCK-B receptor antagonism

Select AG-041R for its unique dual-action: potent CCK-B antagonism (IC50 1.1 nM) and independent chondrogenesis. It blocks gastrin-mediated effects in gastric models and stimulates cartilage repair in rabbit defect models at 1 µM. This single tool replaces growth factors in tissue engineering studies, avoiding the stability issues of protein-based therapeutics. Essential for differentiating gastrin-specific pathways in PPI co-administration research.

Molecular Formula C31H36N4O5
Molecular Weight 544.6 g/mol
CAS No. 159883-95-1
Cat. No. B1664416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-041R
CAS159883-95-1
Synonyms3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one
AG-041R
Molecular FormulaC31H36N4O5
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
InChIInChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
InChIKeyKOLPMNSDISYEBU-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG-041R (CAS 159883-95-1): A Selective Gastrin/CCK-B Receptor Antagonist with Quantifiable Differentiation from In-Class Comparators


AG-041R (3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one) is a potent and selective non-peptide antagonist of the gastrin/cholecystokinin-B (CCK-B/CCK2) receptor, originally synthesized by Chugai Pharmaceutical Co., Ltd. as a clinical candidate for gastric ulcer treatment [1]. This indoline-2-one derivative exhibits selective binding for the CCK-B receptor compared to the CCK-A receptor subtype and inhibits gastrin-evoked pancreastatin secretion with an IC50 of 2.2 nM [2]. Beyond its canonical role as a gastrin/CCK-B antagonist, AG-041R was unexpectedly discovered to possess intrinsic chondrogenic activity that is mechanistically independent of its CCK2/gastrin receptor antagonism [3].

Why AG-041R Cannot Be Replaced by Other Gastrin/CCK-B Antagonists Without Experimental Validation


Generic substitution among gastrin/CCK-B receptor antagonists is not scientifically defensible due to substantial inter-compound variability in receptor binding potency, in vivo pharmacodynamic efficacy, and off-target biological activities. Direct comparative studies demonstrate that within the same pharmacological class, compounds differ in ID50 values by up to 5-fold in identical experimental systems [1]. Moreover, AG-041R possesses a unique dual pharmacological signature — CCK2/gastrin receptor antagonism plus receptor-mechanism-independent chondrogenesis — that is not shared by other in-class antagonists [2]. This polypharmacology, combined with its specific indoline-2-one scaffold and stereochemistry-dependent activity profile, means that experimental outcomes obtained with AG-041R cannot be extrapolated to alternative CCK-B antagonists such as YF476, JB93182, or YM022 without independent empirical verification [3].

AG-041R Comparative Evidence Guide: Quantitative Differentiation from Closest Analogs


AG-041R vs. YF476 and JB93182: In Vivo ID50 Comparison for Gastrin-Evoked Histidine Decarboxylase Activation in Rats

In a direct head-to-head comparison study evaluating three CCK-B/gastrin receptor antagonists, AG-041R demonstrated an in vivo ID50 value of 0.01 μmol kg⁻¹ hr⁻¹ for antagonism of gastrin-evoked histidine decarboxylase activation in rat oxyntic mucosa. This potency was 5-fold lower than YF476 (ID50 = 0.002 μmol kg⁻¹ hr⁻¹) and approximately 1.25-fold lower than JB93182 (ID50 = 0.008 μmol kg⁻¹ hr⁻¹). Maximal inhibition was achieved at 0.1 μmol kg⁻¹ hr⁻¹ for both AG-041R and JB93182, compared to 0.03 μmol kg⁻¹ hr⁻¹ for YF476 [1].

Gastric acid secretion ECL cell activity CCK-B receptor antagonism in vivo pharmacology

AG-041R as a Gastrin-Receptor-Dependent Probe: Abolition of Lansoprazole-Induced COX-2 Upregulation and Mucosal Protection

In a functional in vivo model examining lansoprazole-induced gastric mucosal protection, concomitant oral administration of AG-041R (3, 10, and 30 mg/kg/day for 14 days) completely abolished the lansoprazole-induced upregulation of COX-2 expression and the associated increase in mucosal prostaglandin E2 (PGE2) levels. Lansoprazole alone (50 mg/kg/day) dose-dependently increased serum gastrin concentration, enhanced COX-2 expression, elevated gastric mucosal PGE2, and reduced ethanol-induced gastric damage. AG-041R co-administration blocked all three of these gastrin-receptor-mediated effects, confirming the mechanistic role of endogenous gastrin receptor activation in PPI-induced mucosal protection [1].

Gastric mucosal protection COX-2 expression Proton pump inhibitor mechanism Gastrin receptor signaling

Unique Chondrogenic Activity of AG-041R: Receptor-Independent Cartilage Hyperplasia Not Shared by Other CCK-B Antagonists

AG-041R possesses a unique, unexpected pharmacological property not shared by other gastrin/CCK-B receptor antagonists: intrinsic chondrogenic activity that is mechanistically independent of CCK2/gastrin receptor antagonism. In a rabbit osteochondral defect model, AG-041R treatment (100 μL of 1 μM administered intraoperatively, followed by 200 μL via osmotic pump for 14 days) resulted in significantly higher histological repair scores, increased glycosaminoglycan quantity, and elevated chondroitin-6-sulfate to chondroitin-4-sulfate ratios compared to untreated controls at 12 and 24 weeks post-surgery. The authors explicitly confirmed that this chondrogenic activity is an intrinsic property of the compound and not due to its CCK2/gastrin receptor antagonistic actions [1][2][3].

Cartilage repair Chondrogenesis Osteochondral defects Tissue regeneration

AG-041R in Gastrin-Evoked Pancreastatin Secretion: IC50 = 2.2 nM for In Vitro CCK2 Receptor Functional Antagonism

AG-041R potently inhibits gastrin-evoked pancreastatin secretion with an IC50 of 2.2 nM, demonstrating functional antagonism at the CCK2/gastrin receptor in enterochromaffin-like (ECL) cells. This value positions AG-041R as a potent CCK2 antagonist, though direct comparisons with other compounds in the same assay system reveal notable potency differences: YF476 (Sograzepide/Netazepide) exhibits an IC50 of 0.1 nM against gastrin/CCK-B activity (approximately 22-fold more potent), while YM022 shows a Ki of 68 pM for CCK-B receptor binding. AG-041R also inhibits gastrin-evoked histamine release and cell growth of Mastomys ECL carcinoid tumor cells [1].

CCK2 receptor Pancreastatin secretion Gastrin signaling ECL cell function

AG-041R Stereochemistry and Scaffold Differentiation: Indoline-2-One Core with Defined 3R Configuration

AG-041R features a distinct indoline-2-one core scaffold with a defined 3R stereochemical configuration that differentiates it structurally from other gastrin/CCK-B antagonists. The active enantiomer is (+)-AG-041R, and an enantiocontrolled synthesis employing chiral rhodium(II)-catalyzed oxidative intramolecular aza-spiroannulation has been developed to access this stereoisomer. Among numerous indoline derivatives synthesized during the compound's development, AG-041R was selected as the clinical candidate based on its most potent activity (IC50 = 1.1 nmol/L) and superior bioavailability profile within the series [1][2].

Stereoselective synthesis Indoline-2-one scaffold Structure-activity relationship Chiral pharmacology

AG-041R Procurement-Driven Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Gastric Pharmacology Studies Requiring Defined Potency CCK-B Antagonism

Researchers conducting in vivo studies of gastric acid secretion, ECL cell function, or gastrin-mediated signaling should select AG-041R when a CCK-B antagonist with an established in vivo ID50 of 0.01 μmol kg⁻¹ hr⁻¹ is required, as validated in the rat histidine decarboxylase activation model. This contrasts with the 5-fold more potent YF476 (ID50 = 0.002 μmol kg⁻¹ hr⁻¹), allowing researchers to select the appropriate potency tier for their experimental design. AG-041R has been validated in direct comparative studies against YF476 and JB93182, providing a robust reference point for dose selection and cross-study comparisons [1].

Mechanistic Dissection of Gastrin Receptor-Dependent Mucosal Protection Pathways

AG-041R is an essential tool for studies investigating the role of endogenous gastrin in proton pump inhibitor (PPI)-induced gastric mucosal protection. As demonstrated in the lansoprazole co-administration model, AG-041R at 3-30 mg/kg/day completely abolishes PPI-induced COX-2 upregulation, mucosal PGE2 elevation, and mucosal protection against ethanol-induced damage. This validated pharmacological blockade makes AG-041R the reagent of choice for distinguishing gastrin-receptor-mediated effects from other PPI actions in gastric mucosal biology research [2].

Cartilage Biology and Osteochondral Repair Research Requiring Small-Molecule Chondrogenic Stimulation

AG-041R is uniquely positioned as the only gastrin/CCK-B antagonist with documented, receptor-mechanism-independent chondrogenic activity. For researchers studying cartilage repair, osteoarthritis therapeutics, or tissue engineering approaches to osteochondral defects, AG-041R provides a small-molecule alternative to protein-based growth factors (TGF-β, BMP, bFGF, IGF-I) that avoids the formulation stability and short in vivo half-life challenges associated with growth factor therapeutics. Validated in rabbit osteochondral defect models at 1 μM concentration with demonstrated improvements in histological repair scores and glycosaminoglycan content at 12-24 weeks post-treatment, AG-041R enables pharmacological studies of chondrogenesis without the confounding variable of growth factor instability [3][4].

Target Validation and Selectivity Profiling Using a Structurally Distinct CCK-B Antagonist Chemotype

For research programs requiring orthogonal chemical tools for CCK-B/gastrin receptor target validation, AG-041R offers a structurally distinct indoline-2-one scaffold compared to the benzodiazepine-based antagonists (YF476, YM022, L-365260, Devazepide) that dominate this pharmacological class. The defined (3R)-stereochemistry and unique substitution pattern of AG-041R make it valuable for structure-activity relationship studies and for confirming that observed biological effects are target-mediated rather than scaffold-specific artifacts. Within the indoline derivative series from which it was selected, AG-041R demonstrated the most potent activity (IC50 = 1.1 nmol/L) and optimal bioavailability, supporting its use as the representative compound for this chemotype [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-041R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.